molecular formula C11H12F3N3O2 B12453680 N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine

Cat. No.: B12453680
M. Wt: 275.23 g/mol
InChI Key: LWTYKIZCECWKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine (molecular formula: C₁₆H₂₂F₃N₃O₂, ID: DU029 ) is a glycine-derivatized tetrahydroquinazoline compound characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the quinazoline ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)9-6-3-1-2-4-7(6)16-10(17-9)15-5-8(18)19/h1-5H2,(H,18,19)(H,15,16,17)

InChI Key

LWTYKIZCECWKPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-amine Core

α-Aminoamidine Approach

One of the most efficient approaches for constructing the tetrahydroquinazoline core utilizes the reaction between α-aminoamidines and bis-benzylidene cyclohexanones. This method proceeds under mild conditions and delivers excellent yields compared to traditional methods.

The reaction mechanism involves initial Michael addition of the α-aminoamidine to one of the olefinic bonds of the enone fragment, followed by cyclization through reaction between the amine group and the keto group. Subsequent dehydration of the dihydropyrimidine skeleton and aromatization by molecular oxygen yields the target tetrahydroquinazoline structure.

The reaction can be conducted in pyridine solution by heating at 100°C for 24 hours, resulting in yields ranging from 47% to 80% of the tetrahydroquinazoline products. This methodology is particularly advantageous due to its mild conditions and simple workup procedures.

Table 1: Reaction Conditions for 5,6,7,8-Tetrahydroquinazoline Core Synthesis Using α-Aminoamidines
Reagents Conditions Catalyst Solvent Temperature (°C) Time (h) Yield (%) Ref.
α-Aminoamidines + bis-benzylidene cyclohexanones Reflux None Pyridine 100 24 47-80
Guanidine HCl + bis-benzylidene cyclohexanones Base-promoted NaH DMF RT to 100 12-24 19-28
Acetamidine HCl + α,β-unsaturated ketones Reflux None Acetic acid 100-110 6-12 38-81

Direct Synthesis of 4-Trifluoromethyl Derivatives

The trifluoromethyl group can be introduced at position 4 of the quinazoline ring through several strategies. One approach involves a [2+3] cycloaddition reaction followed by the loss of N₂ to give an intermediate aza-allene, which subsequently undergoes cyclization.

Another method involves the use of trifluoropyruvate hemiaminals, which can undergo an unusual intramolecular cyclization-migration sequence to form the quinazoline core with the trifluoromethyl group at the desired position.

The commercially available 5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinamine (CAS: 256954-38-8) serves as an excellent starting material for further functionalization toward the target compound. This compound can be prepared through cyclization reactions involving properly functionalized cyclohexane derivatives and guanidine-type reagents.

Table 2: Physical Properties of Key Intermediates
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinamine C₉H₁₀F₃N₃ 217.2 -
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid C₁₆H₁₄F₃N₃O₂ 337.30 -

The introduction of the glycine moiety to the 2-amino position of the tetrahydroquinazoline core can be achieved through several approaches. One efficient method involves the direct coupling of protected glycine derivatives with the 2-amino group of the tetrahydroquinazoline.

Studies on similar compounds have demonstrated that N-methyl-N-(5,6-dihydroquinazolin-2-yl)glycine and related derivatives can be prepared through coupling reactions between the amine functionality of the heterocycle and protected glycine derivatives. This approach typically involves activation of the carboxylic acid group of glycine followed by nucleophilic substitution by the 2-amino group of the quinazoline.

Reductive Amination Approach

An alternative approach involves reductive amination reactions between the 2-amino group of the tetrahydroquinazoline and glyoxylic acid derivatives. This method has been employed for the synthesis of various N-arylglycine derivatives with high efficiency.

For example, N-arylglycine esters can be prepared through the reaction of glyoxylic acid methyl ester methyl hemi-acetal (GMHA) or glyoxylic acid methyl hemi-acetal (GAHA) with appropriate amines, followed by hydrogenolysis. This method proceeds under mild conditions and typically affords good to excellent yields.

Table 3: Reductive Amination Conditions for Glycine Attachment
Carbonyl Component Amine Component Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Ref.
Glyoxylic acid methyl ester methyl hemi-acetal (GMHA) Aniline derivatives H₂ (pressure) Methanol 25-45, then 115 24-48 85-90
Glyoxylic acid derivatives Aromatic amines NaBH₃CN MeOH/AcOH RT 24 80-95
Glyoxylic acid Aromatic amines Na₂SO₄/NaBH₄ Ethanol RT to 45 2-3 53-74

Azide Coupling Method

The azide coupling method represents another effective approach for introducing the glycine moiety. This method is particularly valuable as it reduces the degree of racemization in amino acid coupling.

The process typically involves the following steps:

  • Preparation of a hydrazide intermediate from an appropriate ester
  • Conversion of the hydrazide to an azide using NaNO₂ and HCl
  • Reaction of the in situ-generated azide with an amino compound to form the desired amide linkage

This methodology has been successfully applied to the synthesis of various amino acid derivatives attached to heterocyclic scaffolds, including quinoxalines, with yields ranging from 47% to 88%.

Synthesis of N-trifluoromethyl Amides

For compounds requiring N-trifluoromethyl amide functionality, a method involving the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride has been developed. This approach proceeds under mild conditions at room temperature and shows broad scope with excellent yields.

The method involves the following steps:

  • Desulfurization of isothiocyanates with AgF
  • Formation of an activated intermediate
  • Acylation to afford the N-trifluoromethyl amide

This methodology has been successfully applied to various substrates, including N-protecting amino acids such as glycine, sarcosine, beta-alanine, alanine, and phenylalanine.

Comparative Analysis of Synthetic Approaches

Efficiency and Yield

The α-aminoamidine approach for tetrahydroquinazoline core synthesis demonstrates superior efficiency with yields up to 80%, compared to traditional methods using guanidine hydrochloride (19-28% yields). For glycine attachment, reductive amination techniques generally provide higher yields (80-95%) compared to direct coupling methods.

Reaction Conditions and Practicality

While the α-aminoamidine method requires elevated temperatures (100°C) for extended periods (24h), it offers the advantage of mild conditions and simple workup procedures. In contrast, reductive amination approaches can often be conducted at room temperature or with gentle heating, making them more energy-efficient.

Chemical Reactions Analysis

Types of Reactions

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the quinazoline ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine with analogs reported in the literature, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ID/Reference
N-[5,6,7,8-Tetrahydroquinazolin-2-yl]glycine C₁₀H₁₃N₃O₂ 207.23 No CF₃; basic quinazoline core DU253
N-Methyl-N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine C₁₂H₁₄F₃N₃O₂ 289.26 N-methylated glycine; CF₃ at 4-position DS970
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid C₁₆H₁₄F₃N₃O₂ 337.30 Benzoic acid substituent; CF₃ DS971
N-[6-tert-Butyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]-4-pyrimidine C₂₀H₂₂F₃N₃O₂ 393.41 tert-Butyl and pyrimidine groups DU030
This compound (Target) C₁₆H₂₂F₃N₃O₂ 337.30 Glycine; CF₃; tetrahydroquinazoline DU029

Key Comparisons

The N-methylated derivative (DS970) introduces a methyl group on the glycine nitrogen, which may sterically hinder interactions with polar receptor pockets while enhancing metabolic stability .

The tert-butyl-pyrimidine analog (DU030) adds bulkier substituents, likely reducing solubility but improving target selectivity via hydrophobic interactions .

This substituent is absent in DU253, which may explain differences in bioavailability .

Inferred Pharmacological Implications

  • Glycine Receptor Interactions :
    Glycine derivatives, such as the target compound, may interact with glycine receptors (GlyRs) due to structural similarity to glycine. highlights cooperative binding between glycine and strychnine at synaptic receptors, suggesting that substituents on the quinazoline scaffold (e.g., -CF₃) could modulate allosteric effects or binding affinity .
  • Enzyme Inhibition Potential: The tetrahydroquinazoline core resembles purine/pyrimidine bases, making analogs like DU029 candidates for dihydrofolate reductase (DHFR) or kinase inhibition. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including pharmacological effects, molecular interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazoline moiety with a tetrahydro structure and a trifluoromethyl substitution. This configuration enhances its lipophilicity and biological activity compared to simpler analogs. The trifluoromethyl group is known to improve the compound's stability and bioavailability, making it a candidate for further research in drug development .

Pharmacological Effects

Research indicates that quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Quinazoline derivatives have shown potential as inhibitors of various tyrosine kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects against CDK2 and EGFR kinases with IC50 values comparable to established drugs like imatinib and lapatinib .
  • Antimicrobial Activity : Some studies report moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its effectiveness against various microbial strains .

The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may act as an ATP non-competitive inhibitor for certain kinases . This interaction is crucial for understanding how the compound can be optimized for therapeutic use.

Case Study 1: Inhibition of Tyrosine Kinases

A study focused on quinazoline derivatives assessed their inhibitory activity against multiple tyrosine protein kinases (CDK2, HER2, EGFR). The results indicated that specific derivatives exhibited potent inhibitory effects with IC50 values ranging from 0.079 µM to 0.173 µM against CDK2 and HER2 kinases. These findings highlight the potential of this compound in cancer therapy .

CompoundTarget KinaseIC50 (µM)Comparison
2iCDK20.173 ± 0.012Similar to imatinib (0.131 ± 0.015)
3iHER20.079 ± 0.015Similar to lapatinib (0.078 ± 0.015)
3gEGFR0.102 ± 0.014Compared to erlotinib (0.056 ± 0.012)

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of various quinazoline derivatives against a range of bacterial strains at varying concentrations (50 to 1600 µg/mL). The results showed that some compounds derived from the quinazoline scaffold exhibited moderate-to-good antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.